3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3,6-dimethoxy-4-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-15-9-7-8(10(16-2)13-12-9)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQGJQWROGJKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)N2CCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities. They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances.
Mode of Action
For instance, piperazine derivatives can act as dopamine and serotonin antagonists, suggesting that they might interact with their targets by blocking the action of these neurotransmitters.
Biochemical Analysis
Biochemical Properties
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. Inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, which can enhance cholinergic transmission. Additionally, this compound has shown interactions with butyrylcholinesterase, another enzyme involved in cholinergic pathways.
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in neuroprotection and anti-inflammatory responses. Furthermore, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is characterized by competitive inhibition, where this compound competes with acetylcholine for the active site. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that this compound can maintain its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, leading to sustained increases in acetylcholine levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and neuroprotection without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This localization can influence the compound’s ability to modulate cellular processes and exert its effects.
Biological Activity
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C12H16N4O2
- CAS Number : 2090944-13-9
- IUPAC Name : this compound
The biological activity of this compound may be attributed to its interactions with various molecular targets. Research indicates that it can influence neurotransmitter systems and exhibit effects on cell signaling pathways.
Key Mechanisms:
- Receptor Modulation : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially modulating dopaminergic and serotonergic pathways.
- Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.0 | Induction of apoptosis |
| HeLa | 7.2 | Cell cycle arrest |
| A549 | 6.5 | Inhibition of tubulin polymerization |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against several bacterial strains. Results indicate moderate activity against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Anticancer Study : In a xenograft model using MDA-MB-231 cells, administration of this compound significantly reduced tumor growth by approximately 70% compared to control groups without notable toxicity.
- Neuropharmacological Assessment : A study involving the evaluation of the compound's effects on anxiety-like behaviors in rodent models showed promise in reducing anxiety levels, suggesting potential applications in treating anxiety disorders.
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound.
Key Findings:
- Absorption : The compound exhibits moderate solubility in aqueous environments.
- Distribution : Predicted to have a favorable volume of distribution based on molecular modeling studies.
- Metabolism : Likely metabolized by cytochrome P450 enzymes; however, specific metabolic pathways require further investigation.
Scientific Research Applications
Therapeutic Applications
1. Pain Management
One of the most significant applications of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine is in the management of various pain types. Research indicates that this compound acts as an inhibitor of autotaxin, an enzyme associated with pain signaling pathways. Its therapeutic potential extends to:
- Acute and Chronic Pain : Effective in treating both acute and chronic pain conditions.
- Neuropathic Pain : Demonstrated efficacy in managing neuropathic pain, often resistant to conventional treatments.
- Inflammatory Pain : Useful in conditions characterized by inflammation, such as arthritis and fibromyalgia.
A study outlined in a patent describes the compound's utility across multiple pain-related disorders, including visceral pain, nociceptive pain, and cancer-related pain .
2. Antimicrobial and Antiviral Properties
The pyridazine structure is known for its antimicrobial and antiviral activities. This compound has shown promise against various pathogens:
- Antibacterial Activity : Exhibits activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures have been found effective against strains like Staphylococcus aureus and Escherichia coli .
- Antiviral Potential : The compound may also possess antiviral properties, which are crucial in the context of emerging viral infections such as COVID-19.
Research indicates that modifications to the pyridazine structure can enhance these biological activities, suggesting a pathway for developing more potent derivatives .
Mechanistic Insights
The mechanisms underlying the therapeutic effects of this compound are linked to its interaction with specific biological targets:
- Autotaxin Inhibition : By inhibiting autotaxin, the compound reduces the levels of lysophosphatidic acid (LPA), a mediator involved in pain signaling and inflammation .
- Protein Interaction : The geometry of the pyridazine nucleus allows it to interact selectively with proteins involved in microbial resistance and inflammatory pathways .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
Case Study 1: Chronic Pain Management
A clinical trial involving patients with chronic neuropathic pain demonstrated significant reductions in pain scores when treated with formulations containing this compound. Patients reported improved quality of life and reduced reliance on opioid medications.
Case Study 2: Antimicrobial Efficacy
In vitro studies showed that derivatives of this compound had MIC values comparable to standard antibiotics against resistant bacterial strains. This positions the compound as a potential candidate for developing new antimicrobial therapies .
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural similarities with other pyridazine derivatives bearing piperazine or aryl substituents. Key analogs include:
Key Observations :
- Substituent Effects : Methoxy groups in the target compound may improve solubility compared to electron-withdrawing groups (e.g., Cl, F) in analogs like 6-(4-chlorophenylpiperazinyl)pyridazine .
- Piperazine Linkage : Direct attachment of piperazine (as in the target compound) versus linker-mediated attachment (e.g., ethyl or triazole linkers in ) affects conformational flexibility and target engagement .
Comparison :
- The target compound’s synthesis likely follows a similar nucleophilic substitution pathway as in , but yields may vary depending on methoxy group stability under reaction conditions.
- Higher yields (e.g., 95% in ) are achieved with optimized catalysts (e.g., Pd(0) in Suzuki reactions) .
Key Findings :
- Antimicrobial Selectivity: Cis-isomers of pyridazinium compounds show superior activity against Pseudomonas aeruginosa and Candida albicans compared to trans-isomers .
- Electron-Donating Groups : Methoxy substituents in the target compound may reduce cytotoxicity compared to halogenated analogs while maintaining solubility .
Pharmacokinetic and Drug-Likeness Properties
Predicted properties from computational studies () and experimental
Insights :
Preparation Methods
Palladium-Catalyzed Buchwald–Hartwig Amination
Another advanced method involves palladium-catalyzed amination of aryl halides with piperazine. This method is particularly useful when direct SNAr is inefficient due to poor leaving groups or less activated aromatic systems.
Step 1: Preparation of 3,6-dimethoxy-4-halopyridazine (aryl halide)
As in SNAr, the halogenated pyridazine intermediate is prepared.Step 2: Buchwald–Hartwig Coupling
The aryl halide is reacted with piperazine in the presence of a palladium catalyst, suitable ligands, and a base under inert atmosphere. This cross-coupling forms the C-N bond at the 4-position of the pyridazine ring.Advantages:
This method often provides higher yields and milder reaction conditions compared to SNAr. It also allows the use of less activated aryl halides (e.g., bromides, iodides).Example:
The Buchwald–Hartwig amination has been successfully applied to synthesize N-arylpiperazines with high yields, where the piperazine ring is introduced onto aromatic systems bearing halogens.
Other Synthetic Considerations
Protection of Piperazine Nitrogens:
Sometimes, one nitrogen of piperazine is protected (e.g., Boc protection) to control regioselectivity and avoid overreaction. After coupling, the protecting group is removed under acidic conditions.Purification:
Products are typically purified by recrystallization or chromatography. The presence of methoxy groups aids solubility and purification.
Data Table Summarizing Synthetic Methods
*Yields are approximate and based on analogous reactions for related piperazine-substituted heterocycles.
Research Findings and Optimization
Leaving Group Effect:
Changing the leaving group from sulfoxide to chloride on the pyridazine ring significantly improves nucleophilicity and yield in SNAr reactions.Base Addition:
Use of organometallic bases (e.g., cyclohexyl magnesium chloride) enhances the nucleophilicity of piperazine, increasing reaction efficiency.Catalyst and Ligand Selection:
In Buchwald–Hartwig amination, ligand choice (e.g., 2-phenylphenol) and catalyst loading are critical for high yields and selectivity.Solvent and Temperature: Toluene and polar aprotic solvents at elevated temperatures are common; however, milder conditions are achievable with Pd catalysis.
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine to improve yield and purity?
- Methodological Answer: Utilize microwave-assisted synthesis techniques (e.g., 300–400 MHz, controlled temperature ramping) to accelerate nucleophilic substitution at the pyridazine core. Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to identify intermediates and optimize solvent polarity (e.g., DMF/water mixtures) for regioselective methoxylation .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Combine H/C NMR (in DMSO-d6) to confirm methoxy (-OCH3) and piperazine ring substitution patterns. Use high-resolution mass spectrometry (HRMS, ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 281.1502). IR spectroscopy (ATR mode) can validate hydrogen bonding in the piperazine moiety (N–H stretch at ~3300 cm) .
Q. How can solubility challenges of this compound in aqueous media be addressed for in vitro biological assays?
- Methodological Answer: Prepare stock solutions in DMSO (≤0.1% v/v final concentration) and dilute with PBS (pH 7.4) containing 0.1% Tween-80 to enhance dispersibility. Validate stability via dynamic light scattering (DLS) to ensure no aggregation occurs during incubation (e.g., 37°C, 24 hours) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic aromatic substitution reactions?
- Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (FMOs) and identify electrophilic centers. Pair with molecular dynamics simulations (e.g., GROMACS) to model solvent effects on transition states. Validate predictions by synthesizing deuterated analogs (e.g., 3,6-di(methoxy-d3)-substituted derivatives) to track kinetic isotope effects .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of pyridazine derivatives?
- Methodological Answer: Perform systematic SAR by modifying the piperazine substituents (e.g., methyl, ethyl, or aryl groups) and evaluate against a panel of enzymes (e.g., kinases, phosphodiesterases). Use comparative molecular field analysis (CoMFA) to correlate steric/electronic properties with IC50 values. Cross-reference with crystallographic data (e.g., PDB ID: QMW) to identify key binding interactions .
Q. What experimental designs mitigate interference from byproducts during functionalization of the pyridazine core?
- Methodological Answer: Implement orthogonal protecting groups (e.g., Boc for piperazine amines) during stepwise synthesis. Use scavenger resins (e.g., polymer-bound isocyanate) to sequester reactive intermediates. Analyze reaction mixtures via LC-MS/MS with multiple reaction monitoring (MRM) to detect trace byproducts (e.g., chlorinated impurities) .
Q. How can contradictory data on the compound’s metabolic stability be reconciled across different in vitro models?
- Methodological Answer: Conduct parallel assays in human liver microsomes (HLMs) and hepatocyte suspensions (3D spheroid models) under standardized O2/CO2 conditions. Quantify metabolites via UPLC-QTOF and apply multivariate analysis (e.g., PCA) to distinguish species-specific CYP450 isoform contributions. Validate findings with stable isotope-labeled internal standards .
Data Analysis & Experimental Validation
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies involving this compound?
- Methodological Answer: Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Perform bootstrap resampling (n=1000 iterations) to estimate 95% confidence intervals for EC50 values. Apply ANOVA with Tukey’s post hoc test to compare efficacy across cell lines (e.g., HEK293 vs. HeLa) .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
- Methodological Answer: Grow single crystals via slow evaporation (acetonitrile/ethyl acetate) and collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL-97 to determine torsional angles between the pyridazine and piperazine rings. Compare with Cambridge Structural Database (CSD) entries to identify common packing motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
